Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester

Catalog No.
S1920776
CAS No.
13326-69-7
M.F
C23H22O5
M. Wt
378.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, m...

CAS Number

13326-69-7

Product Name

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester

IUPAC Name

methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C23H22O5/c1-25-22-20(27-15-17-9-5-3-6-10-17)13-19(23(24)26-2)14-21(22)28-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3

InChI Key

SPVLTRHWKJPFIC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)OC)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)OC)OCC3=CC=CC=C3

This compound is a derivative of benzoic acid, a common aromatic carboxylic acid. It has a methoxy group (OCH3) at the 4th position of the benzene ring and two phenylmethoxy groups (OCH2Ph) attached to the 3rd and 5th positions. A methyl ester group (COOCH3) is linked to the carboxylic acid group.


Molecular Structure Analysis

The key features of the molecule include:

  • Aromatic rings: The presence of three benzene rings contributes to the stability of the molecule due to aromaticity.
  • Ether linkages: The phenylmethoxy groups are connected via ether linkages (C-O-C) to the benzoic acid core.
  • Ester linkage: The methyl ester group is linked to the carboxylic acid group by an ester linkage (C-O-C=O).

Chemical Reactions Analysis

  • Hydrolysis: The ester linkage can be susceptible to hydrolysis (reaction with water) under acidic or basic conditions, yielding benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, and methanol.

  • Cleavage of ether linkages: Under strong acidic or basic conditions, the ether linkages might be cleaved, resulting in the breakdown of the molecule.


Physical And Chemical Properties Analysis

  • Solid state: The presence of three aromatic rings and multiple polar groups suggests the compound might be a solid at room temperature.
  • Solubility: The compound might have limited solubility in water due to the non-polar aromatic rings but could be soluble in organic solvents like dichloromethane or acetone.
  • Potential skin and eye irritant: The presence of ester and ether functionalities suggests the compound might be an irritant.
  • Potential endocrine disruptor: The methoxy group raises a slight concern for potential endocrine disruption, although more research is needed [].

XLogP3

4.7

Wikipedia

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester

Dates

Modify: 2023-08-16

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